molecular formula C16H10F6N2O3S B5333541 3,3,3-Trifluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]-2-(trifluoromethyl)propanamide

3,3,3-Trifluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]-2-(trifluoromethyl)propanamide

Cat. No.: B5333541
M. Wt: 424.3 g/mol
InChI Key: SLIVYEAJOCYDKL-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]-2-(trifluoromethyl)propanamide is a complex organic compound characterized by the presence of trifluoromethyl groups, a nitro group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]-2-(trifluoromethyl)propanamide typically involves multiple steps, starting from readily available precursors. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl radicals to introduce the trifluoromethyl groups into the molecule.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]-2-(trifluoromethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The phenylsulfanyl group can be oxidized to a sulfone.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the phenylsulfanyl group would produce a sulfone derivative.

Scientific Research Applications

3,3,3-Trifluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]-2-(trifluoromethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]-2-(trifluoromethyl)propanamide is unique due to the combination of trifluoromethyl, nitro, and phenylsulfanyl groups in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3,3,3-trifluoro-N-(3-nitro-5-phenylsulfanylphenyl)-2-(trifluoromethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F6N2O3S/c17-15(18,19)13(16(20,21)22)14(25)23-9-6-10(24(26)27)8-12(7-9)28-11-4-2-1-3-5-11/h1-8,13H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIVYEAJOCYDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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